Fluvastatin Methyl Ester as an Authentic Impurity Standard vs. Alternative Analogs
Fluvastatin Methyl Ester (CAS 93957-53-0) is a known process-related impurity in the manufacture of Fluvastatin API. Its use as a reference standard is critical for accurate quantification in drug substance and drug product. Unlike the API or other potential impurities, this compound's retention time and mass spectral signature are unique [1]. Using a generic compound or a structurally similar but different impurity would result in a critical analytical error, failing to meet the specificity requirements outlined in pharmacopeial guidelines like USP or EP. Its identification and quantification are essential for demonstrating process control and ensuring batch-to-batch consistency .
| Evidence Dimension | Analytical Specificity (Retention Time & Mass Spectrum) |
|---|---|
| Target Compound Data | Unique and discrete retention time and mass spectral features specific to its (3R,5S,6E) stereochemistry and methyl ester moiety [1]. |
| Comparator Or Baseline | Fluvastatin Sodium (API) and other Fluvastatin-related impurities (e.g., fluvastatin free acid, racemic fluvastatin methyl ester [CAS 202479-37-6]) |
| Quantified Difference | The specific retention time and mass spectrum are distinct and non-overlapping with the API and other known impurities, enabling definitive identification and quantification. |
| Conditions | HPLC with UV detection and confirmation by LC-MS and NMR as per standard pharmaceutical impurity profiling protocols [1]. |
Why This Matters
This ensures the accurate quantification of a specific, critical impurity, which is a non-negotiable requirement for regulatory submissions (e.g., ANDA) and product quality control, preventing batch rejection and ensuring patient safety.
- [1] Veeprho. (n.d.). Fluvastatin Methyl Ester (VL3460002). Product Page. View Source
